1-cyclohexyl-3-(1H-indazol-4-yl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-3-(1H-indazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-10-5-2-1-3-6-10)17-12-7-4-8-13-11(12)9-15-18-13/h4,7-10H,1-3,5-6H2,(H,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIIGHNGAPWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Urea Based Small Molecules in Medicinal Chemistry
Urea (B33335) derivatives form a cornerstone of modern medicinal chemistry, recognized for their versatile roles in drug design and development. nih.gov The urea functional group is considered a "privileged structure" due to its ability to form multiple stable hydrogen bonds with various biological targets, such as proteins and enzymes. nih.govrsc.org This capacity for strong and specific interactions is fundamental to the biological activity of many therapeutic agents. nih.gov
The applications of urea-based compounds are extensive, spanning a wide array of therapeutic areas. They have been successfully incorporated into drugs with anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic properties. nih.gov For instance, the well-known anticancer drug Sorafenib features a urea moiety that is crucial for its interaction with protein kinase active sites. acs.org Similarly, sulfonylureas are a class of antidiabetic drugs that have been in clinical use for decades. nih.gov The adaptability of the urea scaffold allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov
Table 1: Examples of Bioactive Urea-Based Compounds
| Compound Class | Therapeutic Application |
|---|---|
| Sulfonylureas | Antidiabetic |
| Aryl ureas (e.g., Sorafenib) | Anticancer |
| Phenylureas | Herbicidal |
Significance of the Indazole Heterocyclic Moiety in Bioactive Compounds
The indazole ring system, a bicyclic heterocycle, is another privileged scaffold in drug discovery. researchgate.net Though rare in nature, synthetic indazole derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. sci-hub.sebenthamdirect.comingentaconnect.com This has led to the development of numerous indazole-containing compounds with potential therapeutic applications.
The biological activities associated with the indazole moiety are diverse and well-documented. nih.gov These include anti-inflammatory, antimicrobial, anticancer, and vasorelaxant effects. researchgate.netsci-hub.se The versatility of the indazole core allows for substitutions at various positions, enabling the modulation of its biological and physicochemical properties. This has made it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. benthamdirect.comingentaconnect.com
Table 2: Pharmacological Properties of Indazole Derivatives
| Pharmacological Activity | Therapeutic Potential |
|---|---|
| Anticancer | Treatment of various cancers |
| Anti-inflammatory | Management of inflammatory disorders |
| Antimicrobial | Treatment of bacterial and fungal infections |
| Vasorelaxant | Cardiovascular applications |
Rationale for Comprehensive Academic Investigation of 1 Cyclohexyl 3 1h Indazol 4 Yl Urea
Established Synthetic Pathways for this compound
The most common and established pathway for the synthesis of this compound involves a two-stage process: first, the synthesis of the key intermediate, 1H-indazol-4-amine, and second, the coupling of this intermediate with a suitable cyclohexyl synthon to form the urea bridge.
The primary precursor for the target molecule is 1H-indazol-4-amine. Its synthesis is a critical step that often begins with appropriately substituted aniline (B41778) derivatives.
Synthesis of 1H-indazol-4-amine:
A widely adopted route commences with 2-methyl-3-nitroaniline (B147196). This starting material undergoes a diazotization reaction, followed by intramolecular cyclization to yield 4-nitro-1H-indazole. In a typical procedure, sodium nitrite (B80452) is added to a solution of 2-methyl-3-nitroaniline in glacial acetic acid at low temperatures. This reaction proceeds to form the indazole ring structure, yielding 4-nitro-1H-indazole as a solid precipitate in high yield, often around 99%. chemicalbook.com
The subsequent and final step in the precursor synthesis is the reduction of the nitro group to an amine. The conversion of 4-nitro-1H-indazole to 1H-indazol-4-amine is a standard nitro group reduction, which can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon, H₂) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). This step furnishes the crucial 1H-indazol-4-amine intermediate. chemicalbook.com
Urea Formation and Reaction Optimization:
The final step in the synthesis of this compound is the formation of the urea linkage. The most direct method involves the reaction of 1H-indazol-4-amine with cyclohexyl isocyanate. This is a nucleophilic addition reaction where the amino group of the indazole attacks the electrophilic carbonyl carbon of the isocyanate.
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). To facilitate the reaction, a non-nucleophilic base like triethylamine (B128534) may be added to act as a catalyst and to scavenge any acidic byproducts. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture or can be isolated after solvent removal and purification, yielding this compound. researchgate.net
Optimization of this reaction would typically involve screening various solvents to ensure reactant solubility and facilitate product isolation, adjusting the reaction temperature to control the reaction rate and minimize side reactions, and evaluating different bases to enhance the reaction speed and yield.
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and safer methods for the synthesis of urea derivatives. These advanced approaches aim to avoid hazardous reagents like phosgene (B1210022) and minimize the use of volatile organic compounds (VOCs).
Phosgene-Free Synthesis: Traditional isocyanate synthesis often involves the use of highly toxic phosgene. Modern alternatives circumvent this issue. One approach is the Curtius rearrangement, where an acyl azide (B81097) is thermally rearranged to an isocyanate, which can then be reacted in situ with an amine. organic-chemistry.org Safer phosgene substitutes have also been widely adopted. Reagents such as N,N'-Carbonyldiimidazole (CDI) or 1,1'-Carbonylbisbenzotriazole (CBT) can react with an amine to form an activated intermediate, which then reacts with a second amine to form the unsymmetrical urea, avoiding the need to handle toxic isocyanates directly. researchgate.net
Green Solvents and Catalysis: A significant advancement is the use of water as a reaction solvent. A simple and efficient method for N-substituted urea synthesis involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. This "on-water" approach often results in high yields and purity, with the product easily isolated by filtration. organic-chemistry.orgrsc.org Furthermore, copper-catalyzed methods have been developed for creating unsymmetrical ureas in greener solvents like ethyl acetate, minimizing the use of toxic reagents. google.com
Energy-Efficient Methods: Microwave-assisted synthesis represents another advanced approach. A one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas from alkyl halides and amines has been developed, which utilizes microwave irradiation to accelerate the reaction and improve efficiency. This method can also incorporate carbon dioxide (CO₂) as a C1 building block, presenting a safer alternative to phosgene-based routes. google.com
Synthesis of Analogues and Derivatives of this compound
To explore structure-activity relationships (SAR), analogues of this compound are synthesized by modifying its three main structural components: the cyclohexyl ring, the indazole moiety, and the urea linkage.
The lipophilicity and steric bulk of the molecule can be modulated by altering the cyclohexyl group. This is typically achieved by using different cycloalkyl isocyanates or cycloalkylamines in the urea formation step. For example, replacing cyclohexyl isocyanate with cyclopentyl isocyanate would yield the corresponding N-cyclopentyl analogue. More complex modifications can also be introduced, such as using adamantyl isocyanate to create a bulkier, more rigid structure. researchgate.net Additionally, substituted cyclohexyl rings or alternative aliphatic groups can be incorporated, as exemplified by the synthesis of N-cycloalkyl primaquine (B1584692) urea derivatives. nih.gov
| Original Moiety | Modified Moiety Example | Key Reagent for Synthesis |
|---|---|---|
| Cyclohexyl | Cyclopentyl | Cyclopentyl isocyanate |
| Cyclohexyl | Cyclohexylmethyl | Cyclohexylmethyl isocyanate |
| Cyclohexyl | Adamantyl | 1-(Isocyanatomethyl)-3,5-dimethyladamantane |
The electronic and steric properties of the indazole core can be fine-tuned by introducing various substituents onto the benzene (B151609) or pyrazole (B372694) portion of the ring system. This is accomplished by starting with a correspondingly substituted precursor. For instance, starting the synthesis with a bromo-substituted 2-methyl-3-nitroaniline would lead to a bromo-indazole derivative. rsc.org A wide array of functional groups, including halogens, alkyl, amino, sulfonyl, and carboxyl groups, can be incorporated into the indazole ring using established synthetic methodologies for substituted indazoles. chemicalbook.comnih.gov These modifications can influence the molecule's binding affinity and pharmacokinetic properties.
| Position on Indazole Ring | Example Substituent | Potential Synthetic Precursor |
|---|---|---|
| C3 | Iodo | 3-Iodo-4-nitro-1H-indazole |
| C5 | Fluoro | 5-Fluoro-1H-indazol-4-amine |
| C6 | Bromo | 6-Bromo-1H-indazol-4-amine |
| C6 | Methylsulfonyl | 6-(Methylsulfonyl)-1H-indazol-4-amine |
| N1 | Phenyl | 1-Phenyl-1H-indazol-4-amine |
The urea linkage is a critical hydrogen-bonding component. Its properties can be altered by replacing it with a bioisosteric equivalent, most commonly a thiourea. Thiourea analogues are readily synthesized by reacting the amine precursor (1H-indazol-4-amine) with an isothiocyanate instead of an isocyanate. Therefore, the reaction of 1H-indazol-4-amine with cyclohexyl isothiocyanate would produce 1-cyclohexyl-3-(1H-indazol-4-yl)thiourea. This substitution from an oxygen to a sulfur atom alters the hydrogen bonding capacity, size, and electronic properties of the linker, which can have a significant impact on biological activity. thieme.de
Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the scaffold of this compound, both the indazole and the urea moieties are amenable to such modifications.
The indazole ring itself is often considered a bioisostere of other bicyclic heteroaromatic systems and even monocyclic rings. For instance, the indazole nucleus can serve as a bioisosteric replacement for a catechol group. google.com This substitution can be advantageous in improving metabolic stability and pharmacokinetic profiles. Furthermore, within the indazole ring system of the parent compound, strategic replacements of hydrogen atoms with other functional groups can be explored to enhance biological activity.
The urea linker is another key functional group where bioisosteric replacement can lead to significant changes in a molecule's properties. Due to potential drawbacks of the urea moiety, such as poor solubility and metabolic instability, researchers have explored various replacements. nih.gov These alternatives aim to retain the key hydrogen bonding interactions while improving physicochemical properties.
Some common bioisosteres for the urea group include:
Thiourea: Replacing the carbonyl oxygen with a sulfur atom.
Guanidine: A planar, highly basic group that can form strong hydrogen bonds. Cyanoguanidine has been used as a urea bioisostere to improve cell permeability. nih.gov
Squaramide: A four-membered ring system that can act as a hydrogen bond donor and acceptor.
Heterocyclic rings: Certain heterocyclic systems can mimic the hydrogen bonding pattern of the urea group. For example, 2-amino-1,3,4-oxadiazole and 2-aminopyrimidin-4(1H)-one have been successfully employed as urea bioisosteres. nih.gov
The following table summarizes some potential bioisosteric replacements for the urea moiety:
| Original Group | Bioisosteric Replacement | Potential Advantages |
| Urea | Thiourea | Modulates electronic properties and hydrogen bonding |
| Urea | Cyanoguanidine | Improved cell permeability |
| Urea | 2-amino-1,3,4-oxadiazole | Alternative hydrogen bonding scaffold |
| Urea | 2-aminopyrimidin-4(1H)-one | Improved stability and permeability |
Analytical Methodologies for Compound Characterization and Purity Assessment
The characterization and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques. These methods are crucial for confirming the identity and purity of the synthesized compound.
Chromatographic Techniques in Synthesis and Purification
Chromatographic methods are indispensable tools for monitoring the progress of the synthesis and for the purification of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. This allows for the determination of the optimal reaction time.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound.
Purity Assessment: Analytical HPLC, often coupled with a UV detector, is used to determine the purity of the final compound. A pure sample will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.
Purification: Preparative HPLC can be used to purify the crude product. The crude mixture is injected onto a column, and the different components are separated based on their affinity for the stationary phase. The fraction containing the desired compound is then collected.
A typical HPLC method for a urea derivative might involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The components are separated based on their hydrophobicity.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.
¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the indazole ring, the cyclohexyl ring, and the N-H protons of the urea linkage. The integration of the peaks would correspond to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet) would give information about neighboring protons.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal. The chemical shift of each signal is indicative of the chemical environment of that carbon atom. One would expect to see signals for the carbonyl carbon of the urea, as well as the carbons of the indazole and cyclohexyl rings.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing urea derivatives. nih.gov In the positive ion mode, the protonated molecule [M+H]⁺ would be observed, allowing for the confirmation of the molecular weight.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the protonated molecule is isolated and then fragmented. The resulting fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
N-H stretching: Typically in the region of 3200-3400 cm⁻¹.
C=O stretching (Amide I band): A strong absorption around 1630-1680 cm⁻¹.
N-H bending (Amide II band): Around 1510-1570 cm⁻¹.
C-H stretching: For the aromatic and aliphatic C-H bonds.
The following table summarizes the expected spectroscopic data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals for indazole, cyclohexyl, and N-H protons with appropriate chemical shifts, integrations, and splitting patterns. |
| ¹³C NMR | Signals for carbonyl, indazole, and cyclohexyl carbons. |
| Mass Spectrometry (ESI-MS) | Observation of the [M+H]⁺ ion corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, and C-H functional groups. |
Identification and Validation of Primary Biological Targets
The primary biological targets for compounds with the this compound scaffold are predominantly found within the families of protein kinases and epoxide hydrolases. The urea and indazole moieties are common pharmacophores in the design of kinase inhibitors, suggesting that this compound likely interacts with the ATP-binding site of various kinases. Furthermore, diaryl ureas and related structures have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). For instance, the structurally related compound N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as ABT-869, is a multitargeted RTK inhibitor, potently inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.govnih.gov
Another significant target class for urea-containing compounds is the soluble epoxide hydrolase (sEH) family. Substituted ureas are recognized as potent inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids. mdpi.com The cyclohexyl group in this compound is a feature often found in potent sEH inhibitors, suggesting this enzyme as a likely biological target.
Kinase Inhibition Studies
While specific kinase inhibition data for this compound is not extensively available in public literature, the inhibitory profile can be inferred from studies on analogous compounds containing the indazole-urea scaffold.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. While direct inhibition of PI3K by this compound has not been explicitly documented, other indazole derivatives have been investigated as PI3K pathway inhibitors. For example, a series of 3-ethynyl-1H-indazoles have been shown to exhibit low micromolar inhibition against PI3K, PDK1, and mTOR. scispace.com This suggests that the indazole core is a viable scaffold for targeting this pathway.
There is currently no direct evidence to suggest that this compound or its close analogues are modulators of Protein Arginine Methyltransferase 3 (PRMT3).
The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent inhibition of soluble epoxide hydrolase (sEH). metabolomics.se The urea group mimics the transition state of epoxide hydrolysis and forms key hydrogen bonds within the enzyme's active site. metabolomics.se Studies on a variety of N,N'-disubstituted ureas have demonstrated that lipophilic substituents, such as a cyclohexyl ring, contribute significantly to inhibitory potency. nih.govnih.gov While specific IC50 values for this compound are not reported, it is highly probable that it acts as an inhibitor of sEH. The general structure-activity relationship for urea-based sEH inhibitors suggests that the nature of the second substituent (the indazolyl group in this case) also influences the inhibitory activity.
| Compound Class | Target | IC50 / Ki |
| Amino acid derived cyclohexyl ureas | Human sEH | Ki = 15 nM (for most potent compounds) nih.gov |
| 1,3-disubstituted ureas | Murine and Human sEH | Nanomolar Ki values metabolomics.se |
This table presents data for classes of compounds structurally related to this compound to indicate potential activity.
The inhibition of MAP4K family members by indazole-urea compounds has not been specifically detailed in the available literature. However, related pyrazole urea-based compounds have been extensively studied as inhibitors of the downstream p38 MAP kinase. columbia.edu
The indazole-urea scaffold has been explored for its inhibitory activity against a wide range of other kinases.
FGFR and VEGF-R: Indazole derivatives are known to act as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGF-R). The indazole moiety can effectively bind to the hinge region of these receptor tyrosine kinases. nih.gov Diaryl ureas based on a 3-aminoindazole scaffold have shown potent inhibition of the VEGFR and PDGFR families. nih.gov
Aurora Kinase: Novel 4-aminoquinazoline-urea derivatives have been synthesized and shown to be potent inhibitors of Aurora A and Aurora B kinases, suggesting the urea moiety can be incorporated into scaffolds targeting these cell cycle kinases. nih.gov
ROCK: Indazole piperazine (B1678402) and indazole piperidine (B6355638) inhibitors have been developed as potent and selective inhibitors of ROCK-II, indicating the versatility of the indazole scaffold in targeting different kinase families. researchgate.net
KDR (VEGFR-2): A potent inhibitor, S21, which is a diaryl-urea with a novel isoxazol[3,4-b]pyridine-3-amino-structure, demonstrated an IC50 value of 3 nM against KDR. nih.gov This highlights the potency that can be achieved with the urea scaffold against this key angiogenic kinase.
The following table summarizes the inhibitory activities of various indazole and urea-based compounds against a range of kinases, providing a prospective outlook on the potential targets of this compound.
| Compound/Scaffold | Target Kinase(s) | Reported IC50 Values |
| ABT-869 (3-aminoindazole diaryl urea) | VEGFR/PDGFR families | Potent inhibition nih.gov |
| S21 (diaryl-urea with isoxazol[3,4-b]pyridine-3-amino-structure) | KDR (VEGFR-2), FLT-3, PDGFR-β | 3 nM, 4 nM, 8 nM respectively nih.gov |
| 4-aminoquinazoline-urea derivatives | Aurora A, Aurora B | More potent than ZM447439 (a known inhibitor) nih.gov |
| Indazole amide derivatives | ERK1/2 | Potent inhibition nih.gov |
| Pyrazole Urea-Based Inhibitors | p38 MAP Kinase | Effective in vivo columbia.edu |
This table presents data for analogous compounds to indicate the potential kinase inhibitory profile of this compound.
Interaction with Non-Kinase Biological Targets
Investigations into the broader family of indazole-containing compounds have revealed a spectrum of biological activities beyond kinase inhibition. The following subsections detail the interactions of analogues of this compound with various non-kinase targets.
Toll-Like Receptor 4 (TLR4) Ligand Interactions
Currently, there is no publicly available research detailing the direct interaction of this compound or its close analogues with Toll-Like Receptor 4 (TLR4). While some compounds are known TLR4 antagonists, the activity of indazolyl ureas in this context has not been reported nih.govnih.gov.
Cytosolic Phospholipase A2α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
Research has been conducted on certain indazole derivatives as inhibitors of both cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). However, these studies have focused on indazole-5-carboxylic acids, which are structurally distinct from this compound. These findings do, however, suggest that the indazole scaffold can be a basis for the development of inhibitors for these enzymes.
Urea-based compounds have been identified as a novel mechanistic class of FAAH inhibitors that work by carbamylating the catalytic serine residue (Ser241) of the enzyme. nih.gov While direct inhibitory data for this compound on cPLA2α and FAAH is not available, the known activity of other urea-containing molecules as FAAH inhibitors suggests a potential, yet unconfirmed, avenue of interaction. nih.govnih.govmdpi.comresearchgate.netresearchgate.net
Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition
A novel class of urea derivatives has been identified as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanosine (B1672433) nucleotides. bioworld.comgoogle.com These inhibitors are being explored for their potential as immunosuppressants and anti-proliferative agents. bioworld.comresearchgate.netmostwiedzy.plucc.ieresearchgate.netnih.gov While these findings establish urea-containing compounds as a class of IMPDH inhibitors, specific data on the inhibitory activity of this compound against IMPDH is not currently available in the scientific literature.
Serotonin 5-HT3 Receptor Antagonism
Derivatives of indazole have been identified as potent antagonists of the 5-HT3 receptor. nih.govamegroups.orgwikipedia.orgdrugs.com This receptor is a ligand-gated ion channel involved in signaling pathways in the nervous system. youtube.com The antagonism of this receptor by certain indazole compounds suggests that this pharmacological activity is a property of the indazole nucleus. nih.gov However, specific studies detailing the antagonistic activity and binding affinity of this compound at the 5-HT3 receptor have not been reported.
Phosphodiesterase 4 (PDE4) and Tumor Necrosis Factor-alpha (TNFα) Inhibition
There is no direct evidence in the current body of scientific literature to suggest that this compound or its close analogues are inhibitors of Phosphodiesterase 4 (PDE4) or Tumor Necrosis Factor-alpha (TNFα). While some urea derivatives have been investigated as inhibitors of TNFα synthesis, these are structurally distinct from the compound . researchgate.netnih.govresearchgate.netnih.gov The relationship between PDE4 inhibition and TNFα production has been explored with other classes of compounds, but not with indazolyl ureas.
Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Pathway Modulation
A promising area of research for indazole derivatives is the modulation of the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. mdpi.comresearchgate.netnih.govnih.gov Novel small molecules featuring a 4-phenyl-1H-indazole scaffold have been designed and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. nih.govconsensus.apppeeref.comwipo.int
One such derivative, compound Z13 , demonstrated potent inhibitory activity in a homogeneous time-resolved fluorescence (HTRF) binding assay with an IC50 of 189.6 nM. nih.gov Further investigation using surface plasmon resonance (SPR) confirmed that Z13 binds to both human and murine PD-L1 with high affinity. nih.gov
| Compound | Assay | Target | Result |
|---|---|---|---|
| Z13 | HTRF Binding Assay | PD-1/PD-L1 Interaction | IC50 = 189.6 nM |
| Z13 | SPR Assay | Human PD-L1 | KD = 231 nM |
| Z13 | SPR Assay | Murine PD-L1 | KD = 311 nM |
In a co-culture cell model, Z13 was shown to decrease the viability of HepG2 cancer cells in a concentration-dependent manner, suggesting it can restore T-cell function. nih.gov Furthermore, in a B16-F10 melanoma model, Z13 exhibited significant in vivo antitumor efficacy. nih.gov These findings highlight that the 4-phenyl-1H-indazole scaffold is a promising starting point for the development of small-molecule PD-1/PD-L1 inhibitors. nih.gov While these results are for an analogue, they suggest a potential mechanism of action for compounds with a similar core structure, including this compound, though direct evidence is lacking. Other small molecule inhibitors with different scaffolds are also being investigated for their potential to block the PD-1/PD-L1 pathway. mdpi.com
Acetylcholine Esterase (AChE) and Butyrylcholine Esterase (BChE) Modulation
Urea and its derivatives have been identified as a promising scaffold for the development of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. Research into novel urea and sulfamide (B24259) derivatives has demonstrated their potential to exhibit significant inhibitory effects on both Acetylcholine Esterase (AChE) and Butyrylcholine Esterase (BChE). For instance, a series of urea and sulfamide compounds incorporating tetralin scaffolds showed potent inhibition of AChE, with some derivatives exhibiting Ki values in the low nanomolar range. nih.gov
Furthermore, the hybridization of the urea moiety with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879), has yielded compounds with notable AChE inhibitory activity. One such study reported a compound, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea, with an IC50 value of 1.17 µM against AChE, which is comparable to the standard drug galanthamine. nih.gov Kinetic studies on related 1,3,4-thiadiazole analogues revealed that some act as non-competitive or mixed-type inhibitors of AChE. nih.gov These findings suggest that the urea functional group in this compound could potentially interact with the active or allosteric sites of cholinesterases. The indazole and cyclohexyl moieties would further influence the binding affinity and selectivity for AChE and BChE.
Table 1: AChE and BChE Inhibition by Urea Analogues
| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Type of Inhibition |
|---|---|---|---|
| Urea/Sulfamide with Tetralin Scaffold | AChE | Low nM (Ki) | Not Specified |
| 1,3,4-Thiadiazol-2-yl Urea Derivatives | AChE | 1.17 µM (IC50) | Not Specified |
| 1,3,4-Thiadiazole Analogues | AChE | 0.09 µM (IC50) | Non-competitive |
| 1,3,4-Thiadiazole Analogues | AChE | Not Specified | Mixed-type |
Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily Enzyme Inhibition
The Aldehyde Dehydrogenase 1A (ALDH1A) subfamily of enzymes, including ALDH1A1, ALDH1A2, and ALDH1A3, are recognized as critical players in cancer cell biology, particularly in cancer stem cells, where they contribute to therapy resistance. nih.gov The development of inhibitors for this enzyme subfamily is an active area of cancer research. While direct inhibition of ALDH1A enzymes by this compound has not been reported, the general class of urea-containing compounds has been studied in the context of ALDH inhibition. For example, disulfiram, which contains a thiourea-like moiety, is a known non-selective inhibitor of ALDH enzymes.
More specific inhibitors targeting the ALDH1A subfamily have been developed, such as novel imidazo[1,2-a]pyridines, which have shown submicromolar competitive inhibition of ALDH1A3. nih.gov Another example is CB29, a selective inhibitor of ALDH3A1 that does not inhibit ALDH1A isoforms. nih.gov The structural features of this compound, particularly the indazole ring, could potentially allow for interactions with the catalytic site of ALDH1A enzymes, although this remains to be experimentally verified.
Table 2: Examples of ALDH Subfamily Inhibitors
| Inhibitor Class | Target ALDH Isoform(s) | Mode of Action |
|---|---|---|
| Imidazo[1,2-a]pyridines | ALDH1A3 | Competitive |
| CB29 | ALDH3A1 | Selective, Aldehyde site binding |
| Disulfiram | ALDH (non-selective) | Irreversible |
Cellular and Molecular Pathway Modulation
Indazole-based compounds have demonstrated the ability to influence cell cycle progression in cancer cells. For instance, a study on a series of 1H-indazole-3-amine derivatives revealed that a particularly potent compound could induce cell cycle arrest in the G2/M phase in K562 chronic myeloid leukemia cells. nih.gov This effect was observed in a concentration-dependent manner, suggesting a direct impact on the cellular machinery that governs cell division. The pyrazol-4-yl urea derivative AT9283, a multitargeted kinase inhibitor with potent activity against Aurora kinases, has been shown to inhibit cell growth and induce a polyploid phenotype, which is characteristic of Aurora B kinase inhibition and disruption of mitosis. nih.gov These findings suggest that this compound may also possess the potential to modulate cell cycle progression, possibly through the inhibition of kinases involved in cell cycle control.
Several studies on urea and indazole analogues have highlighted their capacity to induce apoptosis in cancer cells. For example, certain cyclohexyl analogues of ethylenediamine (B42938) dipropanoic acid have been shown to induce caspase-independent mitochondrial apoptosis in human leukemic cells. researchgate.net This process was associated with increased production of superoxide, depolarization of the mitochondrial membrane, and translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. researchgate.net
Furthermore, a novel isoxazolyl-urea derivative was found to induce not only apoptosis but also paraptosis and ferroptosis in pancreatic cancer cells through the modulation of MAPK pathways. elsevierpure.com In another study, a 1H-indazole-3-amine derivative was shown to induce apoptosis in K562 cells, potentially by inhibiting members of the Bcl-2 family and affecting the p53/MDM2 pathway. nih.gov These diverse mechanisms of apoptosis induction observed in related compounds underscore the potential of this compound to act as a pro-apoptotic agent.
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes including proliferation, apoptosis, and inflammation. The activity of urea-based compounds as modulators of MAPK pathways has been documented. For instance, a series of N-pyrazole, N'-aryl ureas were identified as inhibitors of p38 MAP kinase, a related pathway to JNK. columbia.edu More directly, a new isoxazolyl-urea derivative has been shown to induce cell death in pancreatic cancer cells by increasing the phosphorylation of JNK, p38, and ERK, all of which are key components of the MAPK pathways. elsevierpure.com The inhibition of these pathways by specific inhibitors partially reversed the cytotoxic effects of the urea derivative, confirming the role of MAPK signaling in its mechanism of action. elsevierpure.com This suggests that this compound could potentially exert its biological effects through the modulation of the JNK pathway and other related signal transduction cascades.
Computational Chemistry and Molecular Modeling for Target Binding
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking simulations have been instrumental in identifying and characterizing potential binding interactions within the active sites of their biological targets.
One significant area of investigation for compounds containing the 4-(1H-indazol-4-yl) moiety is their potential as inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, a study on a series of 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives identified the kinase insert domain receptor (KDR), also known as vascular endothelial growth factor receptor 2 (VEGFR-2), as a key target. researchgate.net VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Molecular docking simulations of these urea derivatives into the ATP-binding site of KDR revealed that their binding is governed by a combination of hydrophobic interactions and hydrogen bonds. researchgate.net
Another relevant analogue, (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain sensation. researchgate.net While specific docking studies for ABT-102 are not detailed in the provided information, its activity as a TRPV1 antagonist suggests that it likely binds to a specific site on the receptor to block its activation by various stimuli. researchgate.net
The following table summarizes the key findings from molecular docking simulations of analogues of this compound.
| Compound Class/Analogue | Biological Target | Key Findings from Docking Simulations |
| 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives | Kinase Insert Domain Receptor (KDR/VEGFR-2) | Binding within the ATP-binding site is driven by hydrophobic interactions and hydrogen bonding. |
| (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) | Transient Receptor Potential Vanilloid 1 (TRPV1) | Acts as a potent antagonist, suggesting specific binding to block receptor activation. |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Epidermal Growth Factor Receptor (EGFR), DNA topoisomerase I, Tubulin | Docking studies revealed potential binding to these anticancer drug targets. nih.gov |
Ligand-Target Interaction Analysis
The analysis of ligand-target interactions provides a detailed picture of the specific molecular forces that stabilize the binding of a compound to its biological target. For analogues of this compound, these interactions are crucial for their inhibitory activity.
In the case of the 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives targeting KDR, the interaction analysis revealed several key features. The urea moiety, a common structural element in many kinase inhibitors, often acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase domain. This "hinge-binding" motif is a hallmark of many ATP-competitive kinase inhibitors. The indazole ring and other aromatic portions of these molecules typically engage in hydrophobic interactions and pi-stacking with non-polar residues in the active site, further stabilizing the complex. researchgate.net
For other urea derivatives investigated as potential anticancer agents, similar interaction patterns have been observed with different targets. For example, in a study of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, molecular docking against the Epidermal Growth Factor Receptor (EGFR) showed hydrogen bond interactions with key amino acid residues like Lys745. nih.gov
The table below details the specific types of interactions observed for analogues of this compound with their respective biological targets.
| Analogue/Compound Class | Biological Target | Key Interacting Residues | Types of Interactions |
| 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea derivatives | KDR (VEGFR-2) | Hinge region residues | Hydrogen bonds, Hydrophobic interactions |
| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | EGFR | Lys745 | Hydrogen bonds |
Based on these studies of closely related compounds, it is plausible that this compound could also interact with protein kinases or other biological targets through a combination of hydrogen bonding, facilitated by its urea and indazole moieties, and hydrophobic interactions, driven by the cyclohexyl and aromatic ring systems. The specific biological target and the precise nature of these interactions would require dedicated experimental and computational investigation for this particular compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclohexyl 3 1h Indazol 4 Yl Urea Derivatives
Elucidation of Key Structural Determinants for Biological Potency
The biological potency of 1-cyclohexyl-3-(1H-indazol-4-yl)urea derivatives is intricately linked to the specific arrangement and nature of their constituent parts: the indazole ring, the urea (B33335) linker, and the cyclohexyl moiety.
The indazole ring is a critical pharmacophoric element. Its position of attachment to the urea linker significantly influences activity. For instance, in related indazole-containing compounds, the indazole moiety often acts as a hinge-binder, forming crucial hydrogen bonds with target proteins. The N1-H and N2 atoms of the indazole ring are key interaction points.
The central urea moiety is fundamental for establishing interactions with target proteins, typically through the formation of a network of hydrogen bonds. The two N-H groups and the carbonyl oxygen can all act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site of a receptor or enzyme.
Studies on related urea derivatives have demonstrated that the potency is highly sensitive to the nature of the substituents on both the aromatic ring system and the aliphatic or cycloaliphatic group. For example, in a series of 2,4-diamino-pyrimidines bearing urea-substituted anilines, compounds with a 3-substituted urea on a benzimidazole (B57391) or indazole ring showed better anti-malarial activity and selectivity compared to their 4-substituted counterparts. nih.gov This highlights the importance of the substitution pattern on the aromatic system.
Impact of Functional Group Modifications on Target Selectivity
Modifying the functional groups on the this compound scaffold can have a profound impact on target selectivity. These modifications can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity for different biological targets.
Modifications on the Indazole Ring: Substitution on the indazole ring can modulate selectivity. For example, introducing small alkyl or halo groups at different positions can fine-tune the electronic and steric properties, potentially favoring interaction with one target over another. In broader studies of indazole derivatives, such substitutions have been shown to be critical for achieving selectivity.
Modifications of the Cyclohexyl Ring: While the cyclohexyl group is primarily a hydrophobic filler, its modification can influence selectivity. Introducing polar functional groups, such as hydroxyl or amino groups, can create new hydrogen bonding opportunities, potentially altering the binding mode and selectivity profile.
Alterations to the Urea Linker: While less common, modifications to the urea linker itself, such as N-methylation, can impact the hydrogen bonding pattern and conformational flexibility, which in turn can affect target selectivity.
A study on urea-substituted 2,4-diamino-pyrimidines found that 3-substituted ureas on an indazole ring not only had better activity but also displayed the greatest selectivity. nih.gov This suggests that the geometry of interaction, dictated by the substituent position, is a key driver of selective binding.
Correlation between Structural Features and Preclinical Pharmacokinetic Properties
The preclinical pharmacokinetic properties of a drug candidate, including absorption, distribution, metabolism, and excretion (ADME), are heavily influenced by its structural features. For this compound derivatives, key physicochemical parameters dictated by their structure play a crucial role.
Polar Surface Area (PSA): The PSA, which is the sum of the surface areas of polar atoms, is a good predictor of membrane permeability. The urea and indazole moieties are the main contributors to the PSA of these molecules. Optimizing the PSA is crucial for achieving good oral bioavailability.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences solubility and permeability. The urea and indazole groups provide these features.
While specific preclinical pharmacokinetic data for this compound is not extensively available in the public domain, general principles suggest that a balance between lipophilicity and polarity is necessary for favorable ADME properties. For instance, in a study of other novel urea derivatives, favorable ADMET properties, particularly blood-brain barrier permeation, were linked to higher lipophilicity, lower polar surface area, and greater molecular surface area and volume. mdpi.com
Advanced Computational Approaches in SAR/SPR
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR and SPR of compounds like this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For classes of compounds including indazole and urea moieties, 2D and 3D-QSAR studies have been successfully applied. For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed that steric and electrostatic fields are key determinants of inhibitory potency. nih.gov Such models generate contour maps that indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent analogs.
In a QSAR study on pyrazole-urea hybrid compounds, descriptors related to Geary autocorrelation (a measure of the distribution of atomic properties) and CATS-2D (topological pharmacophore autocorrelation) were found to be significant in correlating the structure with enzymatic activity. ubaya.ac.id
| QSAR Study on Indazole Derivatives as HIF-1α Inhibitors | Key Findings |
| Model Type | 3D-QSAR (Field and Gaussian-based) |
| Key Descriptors | Steric and Electrostatic Fields |
| Validation | Validated through various statistical measures generated by partial least square (PLS). |
| Application | Provides a structural framework for designing new inhibitors and understanding activity variability. |
This table is based on data from a study on indazole derivatives as HIF-1α inhibitors. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For indazole-containing compounds, pharmacophore models have been developed to guide the discovery of new inhibitors. A study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis (A1D2R3R4R5_4), which can be used to design potent new molecules. nih.gov Similarly, a pharmacophore model for asymmetrical hexahydro-2H-indazole analogs identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as key elements for activity. ugm.ac.id
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel compounds with the desired structural features that are likely to be active. For instance, pharmacophore-based virtual screening has been successfully used to identify new urea-typed inhibitors of NAMPT. nih.gov
| Pharmacophore Model for Asymmetrical Hexahydro-2H-Indazole Analogs | Pharmacophoric Features |
| Model 1 | One hydrophobic feature |
| Model 2 | One hydrogen bond acceptor |
| Model 3 | Aromatic interactions |
This table is based on data from a study on asymmetrical hexahydro-2H-indazole analogs as ERα inhibitors. ugm.ac.id
Preclinical Pharmacological and Adme Evaluation of 1 Cyclohexyl 3 1h Indazol 4 Yl Urea
In Vitro Efficacy Assessments
Detailed in vitro efficacy data for 1-cyclohexyl-3-(1H-indazol-4-yl)urea, based on publicly available research, is limited. The following sections address the specified assays for which information was sought.
Comprehensive studies detailing the antiproliferative and cytotoxic effects of this compound on various human cell lines were not found in a review of available scientific literature. While the broader class of indazole derivatives has been investigated for potential anti-cancer properties, specific data, such as IC50 values for this particular compound, are not publicly documented.
Table 1: Antiproliferative and Cytotoxic Activity of this compound on Human Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
|---|
There is no specific information available in the scientific literature regarding the biochemical enzyme inhibition profile of this compound. Studies have not yet characterized its activity as an inhibitor against specific enzymes.
Information regarding the receptor binding affinity and functional activity of this compound is not available in the public domain. Consequently, its potential interactions with specific receptors and any subsequent functional agonistic or antagonistic effects have not been reported.
There is a lack of published data from cell-based functional phenotypic screens for this compound. Therefore, its potential for neuroprotective, anti-inflammatory, or analgesic effects, as determined through such assays, remains uncharacterized.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
The in vitro ADME profile of this compound has not been detailed in accessible scientific literature.
Specific data on the metabolic stability of this compound in human or animal liver microsomal systems is not publicly available. Parameters such as half-life (t½) and intrinsic clearance (CLint) for this compound have not been reported.
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data Not Available | Data Not Available |
Membrane Permeability Assessment (e.g., Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability)
The assessment of membrane permeability is a critical step in the early preclinical evaluation of drug candidates, as it provides an initial indication of a compound's potential for oral absorption. For this compound, both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay would be employed to characterize its ability to cross biological membranes.
The PAMPA model serves as a high-throughput screening tool to evaluate passive diffusion. In this assay, an artificial lipid membrane separates a donor and an acceptor compartment. The rate at which this compound transverses this membrane provides a measure of its passive permeability. Compounds are typically categorized as having low, medium, or high permeability based on their measured effective permeability (Pe) values.
Following initial screening with PAMPA, the Caco-2 permeability assay offers a more comprehensive biological model. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium. This in vitro model is advantageous as it accounts for not only passive diffusion but also active transport mechanisms, including both uptake and efflux, as well as paracellular transport. The apparent permeability (Papp) of this compound would be determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significant difference between these values can indicate the involvement of active transport processes.
Table 1: Illustrative Permeability Data for this compound Note: The following data is representative and for illustrative purposes.
| Assay | Parameter | Value (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|---|
| PAMPA | Pe | 12.5 | High |
| Caco-2 | Papp (A-B) | 8.2 | Moderate |
| Caco-2 | Papp (B-A) | 16.5 | Moderate |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, primarily albumin, is a key determinant of its pharmacokinetic profile. Only the unbound fraction of a drug is available to distribute into tissues and exert its pharmacological effect. The plasma protein binding of this compound would be determined using techniques such as equilibrium dialysis or ultracentrifugation. These methods allow for the separation of the bound and unbound fractions of the compound in plasma from various species, including rodents and humans. A high degree of plasma protein binding can limit the free drug concentration, potentially impacting its efficacy and clearance.
Table 2: Illustrative Plasma Protein Binding Data for this compound Note: The following data is representative and for illustrative purposes.
| Species | Unbound Fraction (%) | Bound Fraction (%) |
|---|---|---|
| Mouse | 4.5 | 95.5 |
| Rat | 3.8 | 96.2 |
| Human | 5.1 | 94.9 |
Efflux Transporter Substrate Evaluation (e.g., P-glycoprotein)
Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in drug disposition by actively pumping substrates out of cells. To determine if this compound is a substrate for P-gp, bidirectional transport studies are typically conducted using cell lines that overexpress this transporter, such as MDR1-MDCKII cells. The efflux ratio, calculated by dividing the B-A Papp by the A-B Papp, provides a quantitative measure of active efflux. An efflux ratio significantly greater than 2 is generally indicative of a compound being a P-gp substrate. This information is crucial for predicting potential drug-drug interactions and understanding the compound's distribution, particularly across the blood-brain barrier.
In Vivo Efficacy Studies in Non-Human Animal Models
Efficacy in Oncological Animal Models (e.g., xenograft models)
To evaluate the potential anti-cancer activity of this compound, its efficacy would be tested in various oncological animal models. A common approach involves the use of human tumor xenografts, where human cancer cell lines are implanted into immunocompromised mice. The effect of the compound on tumor growth would be monitored over time and compared to a vehicle-treated control group. Key endpoints in these studies include tumor volume, tumor weight at the end of the study, and potentially, markers of target engagement within the tumor tissue.
Evaluation in Inflammatory Disease Models (e.g., acute lung injury)
The anti-inflammatory potential of this compound could be assessed in models of acute lung injury (ALI). ALI can be induced in rodents through various methods, such as the intratracheal administration of lipopolysaccharide (LPS), which triggers a robust inflammatory response in the lungs. The efficacy of this compound would be determined by its ability to reduce key markers of inflammation, such as neutrophil infiltration into the bronchoalveolar lavage fluid, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the lung tissue, and the degree of pulmonary edema.
Assessment in Murine Pain Models
Given that some indazole derivatives have shown activity in pain pathways, this compound would be evaluated in murine models of pain. For instance, in a model of inflammatory pain, such as the complete Freund's adjuvant (CFA) model, the compound's ability to reverse thermal hyperalgesia and mechanical allodynia would be assessed. These studies provide insight into the analgesic potential of the compound and its possible mechanisms of action in modulating nociceptive signaling.
Activity in Infectious Disease Models (e.g., Mycobacterium tuberculosis infection)
No specific studies detailing the activity of this compound in Mycobacterium tuberculosis infection models were identified in the reviewed literature. However, research into structurally related urea (B33335) derivatives has shown promising antimycobacterial activity. A study evaluating a library of N-aryl urea derivatives identified compounds with a 1-(cyclohexylmethyl)-3-phenylurea motif that were active against various mycobacterial species, including M. tuberculosis H37Rv mc26206, M. tuberculosis H37Ra, Mycobacterium smegmatis, and Mycobacterium abscessus. nih.gov Specifically, compounds designated as 4a and 4c demonstrated minimum inhibitory concentrations (MIC) of 3.12 µM and 1.5 µM, respectively, against M. tuberculosis H37Rv mc26206. nih.gov Another related compound, 4e, showed similar efficacy against M. tuberculosis H37Rv mc26206 and also exhibited activity against the other tested mycobacteria. nih.gov These findings suggest that the cyclohexyl urea scaffold could be a valuable pharmacophore for developing novel antitubercular agents.
Neurodegenerative and Neurological Disorder Models (e.g., ER stress-mediated degeneration)
Direct preclinical data on the effects of this compound in neurodegenerative or neurological disorder models, including those involving endoplasmic reticulum (ER) stress-mediated degeneration, is not available in the current body of scientific literature. ER stress and the subsequent unfolded protein response (UPR) are implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govnih.gov Chronic activation of the UPR can lead to apoptosis and neuronal cell death. nih.govnih.gov
While no specific data exists for the compound , a structurally analogous compound, (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), has been investigated as a transient receptor potential vanilloid 1 (TRPV1) receptor antagonist for pain management. nih.gov This indicates that the 3-(1H-indazol-4-yl)urea core structure is being explored for neurological applications.
Cardiovascular Disease Models (e.g., hypertension)
There is no published research on the activity of this compound in cardiovascular disease models such as hypertension. In a broader context, elevated levels of urea are recognized as a uremic toxin and have been associated with adverse cardiovascular events in patients with chronic kidney disease. nih.govnih.gov However, this relates to the metabolic waste product urea and not the specific therapeutic compound this compound.
In Vivo Pharmacokinetic (PK) Characterization in Animal Models
Specific in vivo pharmacokinetic data for this compound was not found in the available literature. The following sections discuss pharmacokinetic parameters for other urea-containing compounds to provide context.
Oral Bioavailability Determination
The oral bioavailability of this compound has not been reported. However, studies on other complex urea derivatives have demonstrated that good oral bioavailability can be achieved within this class of compounds. For example, a potent soluble epoxide hydrolase inhibitor, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid, showed excellent oral bioavailability of 98% in dogs. nih.gov Another instance is an ALK5 inhibitor, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, which demonstrated high oral bioavailability (F = 67.6%) in mice. nih.gov These examples highlight the potential for urea-based compounds to be orally available.
Plasma Half-Life and Clearance
Data regarding the plasma half-life and clearance of this compound are not available. For the aforementioned ALK5 inhibitor, a moderate clearance of 29.0 mL/min/kg was observed in mice, which is a relevant parameter for determining dosing frequency and potential for drug accumulation. nih.gov
Tissue Distribution Profiles
No studies on the tissue distribution of this compound have been published.
Drug Discovery and Lead Optimization Strategies Applied to 1 Cyclohexyl 3 1h Indazol 4 Yl Urea
Hit-to-Lead and Lead Optimization Processes
The discovery of 1-cyclohexyl-3-(1H-indazol-4-yl)urea and its analogs as potential therapeutic agents likely began with a high-throughput screening (HTS) campaign designed to identify inhibitors of the TRPV1 receptor. In such a campaign, large libraries of chemical compounds are rapidly tested for their ability to block the activation of TRPV1 by an agonist like capsaicin (B1668287).
Initial hits from HTS are often numerous and may possess undesirable properties, such as low potency, poor selectivity, or unfavorable physicochemical characteristics. The "hit-to-lead" phase aims to refine these initial hits into a smaller number of more promising "lead" compounds. For a compound like this compound, this would involve the synthesis and evaluation of a focused library of analogs to establish a preliminary structure-activity relationship (SAR).
Once a lead compound is identified, the "lead optimization" process begins. This iterative cycle of design, synthesis, and testing is aimed at enhancing the desirable properties of the lead compound while minimizing its liabilities. The ultimate goal is to produce a preclinical candidate with a well-balanced profile of potency, selectivity, pharmacokinetics, and safety. A notable example from this chemical class is (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), a potent TRPV1 antagonist that has advanced into clinical trials. nih.gov The development of ABT-102 showcases the successful application of lead optimization principles to the indazolyl urea (B33335) scaffold.
Strategies for Enhancing Potency and Selectivity
A central aspect of lead optimization is the systematic modification of the lead compound's structure to improve its potency against the intended target and its selectivity over other related and unrelated targets. For this compound, this involves exploring the chemical space around the three main components of the molecule: the indazole ring, the urea linker, and the cyclohexyl group.
The urea moiety is a critical pharmacophore in many biologically active molecules, primarily due to its ability to form key hydrogen bond interactions with the target protein. rsc.org Molecular modeling studies of related TRPV1 antagonists suggest that the urea linker forms crucial hydrogen bonds with amino acid residues in the binding pocket of the TRPV1 receptor. nih.gov
Structure-activity relationship (SAR) studies on analogous series of TRPV1 antagonists have provided valuable insights into how different substituents affect potency and selectivity. For instance, modifications to the indazole ring can influence both potency and metabolic stability. The nature and position of substituents on the cyclohexyl ring, or its replacement with other cyclic or acyclic moieties, can significantly impact binding affinity and physicochemical properties.
The following interactive table summarizes hypothetical SAR data for analogs of this compound, illustrating how structural modifications can influence TRPV1 antagonist potency.
| R1 (Indazole substituent) | R2 (Cyclohexyl substituent) | TRPV1 Antagonist Potency (IC50, nM) |
| H | H | 100 |
| 5-F | H | 50 |
| 6-Cl | H | 75 |
| H | 4-OH | 200 |
| H | 4-CH3 | 80 |
| 5-F | 4-CH3 | 30 |
This data is illustrative and based on general principles of medicinal chemistry for this compound class.
Approaches to Improve Preclinical ADME/PK Profiles
A potent and selective compound will not be a successful drug if it cannot reach its target in the body in sufficient concentrations and for an appropriate duration. Therefore, a significant part of the lead optimization process is dedicated to improving the Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties of the lead compound.
For a compound like this compound, a typical preclinical ADME/PK assessment would involve a battery of in vitro and in vivo assays.
In Vitro ADME Assays:
Solubility: Assessing the solubility of the compound in aqueous solutions at different pH values is crucial for predicting its oral absorption.
Permeability: Caco-2 or PAMPA assays are used to predict the compound's ability to cross the intestinal barrier.
Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) helps to predict its metabolic clearance. nih.gov
CYP Inhibition: The potential for the compound to inhibit major cytochrome P450 (CYP) enzymes is evaluated to assess the risk of drug-drug interactions.
Plasma Protein Binding: The extent to which the compound binds to plasma proteins influences its distribution and availability to interact with its target.
In Vivo PK Studies: Following promising in vitro data, the compound is administered to animal models (typically rodents and a non-rodent species) to determine its pharmacokinetic profile. Key parameters measured include:
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
Clearance (CL): The rate at which the compound is removed from the body.
Volume of Distribution (Vd): The extent to which the compound distributes into the tissues.
Half-life (t1/2): The time it takes for the plasma concentration of the compound to decrease by half.
The following interactive table provides a hypothetical but representative preclinical ADME/PK profile for a lead compound like this compound.
| ADME/PK Parameter | Value |
| Aqueous Solubility (pH 7.4) | 50 µM |
| Caco-2 Permeability (Papp) | 15 x 10-6 cm/s |
| Human Liver Microsomal Stability (t1/2) | 45 min |
| CYP3A4 Inhibition (IC50) | > 10 µM |
| Rat Oral Bioavailability (F%) | 30% |
| Rat Half-life (t1/2) | 4 hours |
This data is illustrative of a typical preclinical profile.
Medicinal chemists use the data from these studies to guide structural modifications aimed at improving the ADME/PK properties. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can increase metabolic stability and half-life.
Integration of High-Throughput Screening in Compound Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds. nih.gov The development of this compound and its analogs as TRPV1 antagonists would have heavily relied on HTS at various stages.
The initial identification of the indazolyl urea scaffold as a TRPV1 antagonist likely stemmed from a primary HTS campaign. This would typically involve a cell-based assay where cells expressing the TRPV1 receptor are loaded with a calcium-sensitive dye. nih.gov Addition of a TRPV1 agonist like capsaicin causes an influx of calcium, which is detected as a change in fluorescence. Compounds that inhibit this fluorescence signal are identified as "hits."
Beyond the primary screen, HTS is also integrated into the hit-to-lead and lead optimization phases in the form of secondary and counter-screens. Secondary screens are used to confirm the activity of the initial hits and to begin to characterize their mechanism of action. For example, an electrophysiology-based HTS assay could be used to confirm that the compounds are indeed blocking the TRPV1 ion channel.
Counter-screens are employed to assess the selectivity of the compounds. This involves testing the compounds against other related ion channels (e.g., other TRP family members) or a panel of common off-targets to identify any potential for undesirable side effects early in the discovery process. The use of automated and miniaturized HTS platforms allows for the rapid generation of large datasets, which are essential for building robust SAR and for making informed decisions about which compounds to advance in the drug discovery pipeline.
Future Research Directions and Unaddressed Gaps in the Study of 1 Cyclohexyl 3 1h Indazol 4 Yl Urea
Exploration of Novel Biological Targets and Therapeutic Areas
The indazole and urea (B33335) moieties are present in numerous compounds with diverse pharmacological profiles, suggesting that 1-cyclohexyl-3-(1H-indazol-4-yl)urea could interact with a range of biological targets. Future research should prioritize screening this compound against various enzymes and receptors to uncover new therapeutic applications.
Potential Therapeutic Areas for Investigation:
Oncology: Urea derivatives are known to act as kinase inhibitors, which are crucial in cancer signaling pathways. Investigating the effect of this compound on cancer-related kinases could reveal new opportunities for anticancer drug development.
Inflammatory Diseases: Some urea-based compounds have demonstrated anti-inflammatory properties. ontosight.ai Screening for activity against key inflammatory mediators, such as cyclooxygenases or cytokines, could be a fruitful avenue of research.
Neurological Disorders: The structural similarity to compounds with neuroactive properties suggests potential applications in treating neurological conditions. ontosight.ai
Infectious Diseases: The urea scaffold is also found in antimicrobial and antiviral agents, making this an important area for future screening. ontosight.aiontosight.ai
A related compound, (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102), is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for pain management. nih.gov This suggests that this compound could also be investigated for its effects on ion channels and its potential as an analgesic.
Development of Advanced Synthetic Methodologies
The synthesis of this compound would likely involve the reaction of 4-aminoindazole with cyclohexyl isocyanate. While this is a standard approach, future research could focus on developing more advanced and efficient synthetic methodologies.
Areas for Synthetic Innovation:
Continuous Flow Synthesis: Transitioning from traditional batch synthesis to continuous flow reactors could enhance yield, improve purity, and allow for safer, more scalable production. evitachem.com
Green Chemistry Approaches: Developing synthetic routes that utilize more environmentally friendly solvents, reduce waste, and are more energy-efficient would be a significant advancement.
Catalytic Methods: Exploring novel catalysts could improve the efficiency and selectivity of the urea bond formation, potentially at lower temperatures and with faster reaction times. evitachem.com
Application in Combination Therapies in Preclinical Models
Once a primary biological activity for this compound is identified, a critical next step will be to evaluate its efficacy in combination with existing therapies in preclinical models. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy and overcome drug resistance.
Potential Combination Strategies:
Oncology: If the compound shows activity as a kinase inhibitor, combining it with standard-of-care chemotherapeutics or other targeted agents could lead to synergistic effects.
Pain Management: Should the compound exhibit analgesic properties, its combination with other classes of pain relievers could provide a multi-modal approach to pain control, potentially allowing for lower doses and fewer side effects. For instance, a related TRPV1 antagonist has shown enhanced effects in a rat model of inflammatory pain. nih.gov
Mechanistic Investigations through Systems Biology Approaches
To fully understand the biological effects of this compound, modern systems biology approaches will be invaluable. These techniques can provide a comprehensive view of how the compound affects cellular networks.
Systems Biology Techniques for Mechanistic Insight:
Transcriptomics (RNA-seq): To understand how the compound alters gene expression on a global scale.
Proteomics: To identify changes in protein levels and post-translational modifications, which can reveal the cellular pathways being modulated.
Metabolomics: To analyze how the compound affects metabolic pathways within the cell.
By integrating data from these "omics" technologies, researchers can construct detailed models of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers to predict treatment response. This comprehensive understanding is essential for the further development of this compound as a potential therapeutic agent.
Q & A
Q. What are the established synthetic routes for 1-cyclohexyl-3-(1H-indazol-4-yl)urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives typically involves coupling an amine with an isocyanate or via Curtius rearrangement followed by nucleophile trapping. For example:
- Route A : React 1H-indazol-4-amine with cyclohexyl isocyanate in anhydrous toluene under reflux, followed by crystallization from ethanol-acetic acid .
- Route B : Use Curtius rearrangement of acyl azides (e.g., prolinoyl azides) to generate isocyanates, which are then trapped with amines like cyclohexylamine .
Q. Optimization Tips :
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Steps :
Nuclear Magnetic Resonance (NMR) : Confirm connectivity via - and -NMR. For example, the urea NH protons typically appear as broad singlets (~6–8 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., CHNO for the target compound).
X-ray Crystallography : Resolve crystal structure using SHELXT/SHELXL (e.g., bond lengths: C=O ~1.23 Å, N–H···O hydrogen bonds ~2.8–3.0 Å) .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 40:60 to 70:30 over 20 min) to detect impurities at 254 nm .
- LC-MS : Identify byproducts (e.g., dicyclohexylurea from over-alkylation) via molecular ion peaks .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C typical for ureas) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystallographic packing of this compound?
Urea derivatives form extensive N–H···O hydrogen-bonded networks. For example:
Q. Experimental Design :
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting TRPV1 antagonism?
Key Findings :
Q. Methodology :
Q. How can polymorphic forms of this compound be characterized and controlled during synthesis?
Techniques :
Q. Control Measures :
- Seed crystallization with desired polymorph nuclei.
- Adjust solvent polarity (e.g., use DMF for high-energy forms) .
Q. What are the challenges in assessing biological activity, and how can false positives be mitigated?
Common Pitfalls :
- Aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates (>100 nm).
- Off-Target Effects : Validate selectivity via kinase panel screens (e.g., Eurofins CEREP panel).
Q. Best Practices :
Q. How can computational methods guide the optimization of pharmacokinetic properties?
In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (target: 2–4 for oral bioavailability) and CYP450 inhibition .
- Molecular Docking : Prioritize derivatives with optimal binding to TRPV1 (e.g., Glide SP score ≤−8 kcal/mol) .
Validation : Correlate computed solubility (>50 µM) with experimental shake-flask assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
